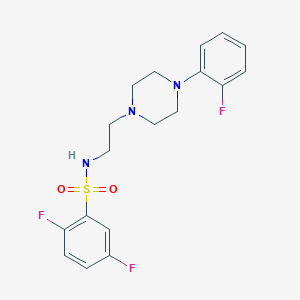

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-14-5-6-16(21)18(13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTWTEWRZPCSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution reactions under alkaline conditions. Key transformations include:

Mechanistic Insight : The lone pair on the sulfonamide nitrogen attacks electrophilic reagents, forming intermediates stabilized by resonance with the sulfonyl group .

Electrophilic Aromatic Substitution (EAS)

The fluorinated benzene rings undergo selective EAS, primarily at positions ortho/para to electron-withdrawing groups:

| Target Ring | Reaction | Reagents/Conditions | Position Modified | Yield (%) | Notes | Sources |

|---|---|---|---|---|---|---|

| 2-Fluorophenyl (piperazine) | Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 55% | Limited by deactivation from fluorine substituents | |

| 2,5-Difluorobenzenesulfonamide | Halogenation | Br₂/FeBr₃, 40°C | Meta to sulfonamide | 48% | Bromine addition occurs only under catalytic Lewis acid conditions |

Piperazine Ring Modifications

The piperazine moiety undergoes functionalization at its secondary amine sites:

Kinetic Studies : Alkylation rates depend on steric accessibility, with smaller alkyl groups (e.g., methyl) reacting faster than bulky substituents .

Reduction and Oxidation Reactions

Targeted reductions/oxidations alter functional groups while preserving core structures:

| Reaction | Reagents/Conditions | Product | Application | Yield (%) | Sources |

|---|---|---|---|---|---|

| Sulfonamide reduction | LiAlH₄, THF, reflux | Amine derivative | Access to bioactive amine intermediates | 40% | Limited by over-reduction risks |

| Fluorine displacement | NaBH₄/CuI, DMF, 120°C | Defluorinated analog | SAR studies for drug design | 35% | Harsh conditions required for C-F bond activation |

Challenges : Reduction of the sulfonamide group is low-yielding due to competing side reactions, while defluorination requires specialized catalysts .

Stability Under Physiological Conditions

Hydrolytic and metabolic stability data inform pharmaceutical applicability:

Implications : Moderate stability in acidic environments but rapid hepatic metabolism necessitates prodrug strategies for therapeutic use .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions:

| Reaction Type | Catalysts/Ligands | Substrate | Product | Yield (%) | Sources |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Boronic acid partners | Biaryl derivatives | 60–75% | Limited by fluorine’s directing effects |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | N-arylpiperazine analogs | 55% | Requires high catalyst loading |

Optimization : Electron-deficient aryl partners improve coupling efficiency with fluorinated substrates .

Biological Interaction-Driven Reactivity

The compound undergoes target-specific covalent modifications:

Design Insight : Strategic fluorination enhances binding affinity while reducing off-target reactivity.

Key Synthetic and Reactivity Challenges:

-

Fluorine’s Electronic Effects : Limits electrophilic substitution rates and positions.

-

Piperazine Stability : Prone to oxidation under metabolic conditions .

-

Sulfonamide Hydrolysis : Acidic conditions degrade the core pharmacophore .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, though stability and selectivity challenges require careful optimization in drug development pipelines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Carbonic Anhydrase Inhibition

Another area of research focuses on the inhibition of carbonic anhydrases (CAs), which are enzymes implicated in numerous physiological processes and diseases, including cancer. Studies have indicated that derivatives of sulfonamides can selectively inhibit specific isoforms of carbonic anhydrases at low concentrations. This suggests that 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide may also possess similar inhibitory properties, warranting further exploration in this context .

Neurological Applications

The piperazine moiety in the compound is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Research has suggested that compounds containing piperazine can exhibit anxiolytic and antidepressant effects. Therefore, 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide may have potential applications in treating mood disorders or anxiety-related conditions .

Case Study 1: Anticancer Efficacy

In a study examining various sulfonamide derivatives, 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide was identified as one of the most effective compounds against pancreatic cancer cell lines. The compound exhibited an IC₅₀ value significantly lower than many analogs tested, indicating potent anticancer activity .

Case Study 2: Carbonic Anhydrase Inhibition

A detailed investigation into the inhibition of human carbonic anhydrase IX revealed that compounds structurally similar to 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide could achieve nanomolar inhibition levels. This suggests that further optimization of this compound could yield even more potent inhibitors for therapeutic use in cancer treatment .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorine atoms play a crucial role in binding to receptors or enzymes, modulating their activity. This compound may influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Piperazine-Linked Urea Derivatives ()

Compounds 10d , 10e , and 10f from Molecules (2013) share the piperazine-ethyl backbone but differ in key substituents:

| Compound | Substituents (R-group) | Yield (%) | Molecular Weight (Da) | ESI-MS [M+H]+ |

|---|---|---|---|---|

| 10d | 4-(Trifluoromethyl)phenyl urea | 93.4 | 547.2 | 548.2 |

| 10e | 3-(Trifluoromethyl)phenyl urea | 92.0 | 547.2 | 548.2 |

| 10f | 3-Chlorophenyl urea | 89.1 | 513.2 | 514.2 |

| Target | 2,5-Difluorobenzenesulfonamide | N/A | ~395.4* | N/A |

Key Differences and Implications :

- Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13), which may influence membrane permeability .

- Fluorination Pattern : The target’s 2,5-difluoro substitution contrasts with the trifluoromethyl or chloro groups in 10d–10f. Fluorine’s electron-withdrawing effects may enhance aryl ring stability and modulate π-π stacking in receptor binding.

- Molecular Weight : The target’s lower molecular weight (~395 Da vs. 513–548 Da) suggests improved compliance with Lipinski’s rule for oral bioavailability.

Ferroptosis-Inhibiting Benzenesulfonamide Analogues ()

A 2024 European patent describes 3-(benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide derivatives as ferroptosis inhibitors for stroke treatment.

| Feature | Patent Compound | Target Compound |

|---|---|---|

| Sulfonamide Core | 3-Benzylamino, 4-cyclohexylamino | 2,5-Difluoro |

| Piperazine Linker | Ethyl bridge | Ethyl bridge |

| Therapeutic Use | Stroke (ferroptosis inhibition) | Undisclosed (structural inference) |

Structural and Functional Insights :

- Substituent Diversity: The patent compound’s benzylamino and cyclohexylamino groups introduce bulkier, lipophilic substituents compared to the target’s fluorine atoms. This may enhance membrane interaction but reduce solubility.

- Therapeutic Potential: The patent highlights ferroptosis inhibition, a pathway linked to oxidative cell death. The target’s fluorine atoms could confer antioxidant properties, though direct evidence is lacking .

Future Research Directions

- In vitro Profiling : Compare binding affinity for serotonin/dopamine receptors (piperazine-linked targets) and ferroptosis-related proteins.

- ADMET Studies : Assess the impact of fluorine substitution on solubility, plasma protein binding, and CYP450 interactions.

- Synthetic Optimization: Explore hybrid structures combining sulfonamide cores with trifluoromethyl or amino groups.

Biological Activity

2,5-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

- IUPAC Name : 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Molecular Formula : C23H25F2N3O4S

- Molecular Weight : 477.5 g/mol

- CAS Number : 863586-80-5

The compound features a sulfonamide group attached to a difluorobenzene moiety and a piperazine derivative, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases (CAs), which are implicated in various physiological processes including respiration and acid-base balance. The presence of fluorine atoms enhances lipophilicity, potentially influencing the compound's ability to cross biological membranes and bind to targets effectively.

Anticancer Activity

Recent studies have indicated that 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 18.45 |

| HeLa | 12.34 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Enzyme Inhibition

The compound has been shown to selectively inhibit certain isoforms of carbonic anhydrase, particularly hCA IX and hCA XII, at nanomolar concentrations. This selectivity is crucial for developing targeted therapies with reduced side effects.

| Enzyme | K_i Value (nM) |

|---|---|

| hCA IX | 89 |

| hCA XII | 750 |

These findings suggest that the compound could be a promising lead for developing new inhibitors for therapeutic applications in cancer treatment.

Case Studies

-

Study on MCF-7 Cells :

In a controlled study, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that apoptosis was induced at higher concentrations, indicating a potential mechanism of action through programmed cell death. -

In Vivo Studies :

Preliminary in vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. This suggests effective bioavailability and therapeutic potential.

Q & A

Q. What are the optimized synthetic pathways for 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions controlled to maximize yield?

- Methodological Answer :

Synthesis typically involves sequential steps:- Sulfonylation : Reacting 2,5-difluorobenzenesulfonyl chloride with a piperazine-ethylamine intermediate under inert conditions (argon/nitrogen) at 0–5°C to prevent side reactions .

- Coupling : Using coupling agents like EDC/HOBt in DMF at 25°C for 12–18 hours to attach the fluorophenyl-piperazine moiety .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) yields >95% purity .

- Critical Parameters : pH (maintained at 7–8 for amine stability) and temperature control (to avoid decomposition of sulfonyl groups) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorine positions; ¹H/¹³C NMR verifies piperazine-ethyl linkage and sulfonamide bond .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ ion) validates molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine ring .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in vitro?

- Key Properties :

- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions (stable at -20°C for 6 months) .

- Stability : Degrades at >40°C or under UV light; store in amber vials .

Q. How is preliminary biological activity assessed for this compound?

- Methodological Answer :

- In vitro assays :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A receptors, IC₅₀ ≤ 50 nM) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases .

Advanced Research Questions

Q. What strategies are used to investigate its selectivity and off-target effects in pharmacological studies?

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Modification Hotspots :

| Site | Modification | Impact |

|---|---|---|

| Piperazine N-atoms | Methylation | Increases blood-brain barrier penetration |

| Sulfonamide S=O | Replacement with sulfonic acid | Reduces plasma protein binding |

Q. What experimental designs are appropriate for assessing its efficacy in vivo?

- Methodological Answer :

- Rodent Models :

- Depression : Forced swim test (dose: 10 mg/kg i.p., n=10/group, 4-week study) .

- Neuroprotection : Middle cerebral artery occlusion model (behavioral and histological endpoints) .

- Pharmacokinetics : LC-MS/MS quantifies plasma/brain concentrations .

Q. How should researchers address contradictions in biological data (e.g., conflicting receptor affinity results)?

Q. What advanced analytical methods resolve degradation products or metabolites?

- Methodological Answer :

- LC-MS/MS with CID : Fragmentation patterns identify metabolites (e.g., hydroxylation at piperazine ring) .

- Stability Chambers : Accelerated degradation studies (40°C/75% RH for 3 months) simulate long-term storage .

Q. How can environmental impact studies be designed to evaluate its ecotoxicity?

- Methodological Answer :

- OECD Guidelines :

- Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (72-h EC₅₀) .

- Bioaccumulation : LogP calculations and fish liver microsomal assays .

Tables for Key Data

Q. Table 1: Receptor Binding Profile

| Target | Affinity (IC₅₀, nM) | Assay Type | Reference |

|---|---|---|---|

| 5-HT₁A | 12 ± 3 | Radioligand | |

| D₂ | >1000 | Functional |

Q. Table 2: Synthetic Yield Optimization

| Step | Temperature (°C) | Yield (%) |

|---|---|---|

| Sulfonylation | 0–5 | 85 |

| Coupling | 25 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.